molecular formula C17H25N3O B12794323 Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- CAS No. 102433-22-7

Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-

Cat. No.: B12794323
CAS No.: 102433-22-7
M. Wt: 287.4 g/mol
InChI Key: AXEAYYRSPZVKHY-UHFFFAOYSA-N
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Description

Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: is a complex organic compound characterized by its unique structure, which includes a urea moiety and a tetrahydrobenzoquinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- typically involves multiple steps:

    Formation of the Tetrahydrobenzoquinolizine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydrobenzoquinolizine core.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the tetrahydrobenzoquinolizine intermediate with diethylamine and phosgene or a suitable isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-8-yl)-
  • Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-10-yl)-

Uniqueness

Compared to similar compounds, Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- stands out due to its specific substitution pattern on the tetrahydrobenzoquinolizine ring. This unique arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.

Properties

CAS No.

102433-22-7

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,1-diethylurea

InChI

InChI=1S/C17H25N3O/c1-3-19(4-2)17(21)18-15-11-13-7-5-9-20-10-6-8-14(12-15)16(13)20/h11-12H,3-10H2,1-2H3,(H,18,21)

InChI Key

AXEAYYRSPZVKHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC2=C3C(=C1)CCCN3CCC2

Origin of Product

United States

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